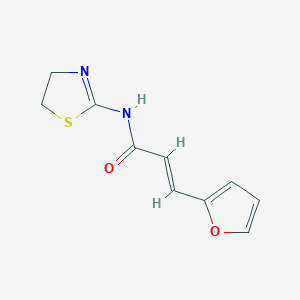![molecular formula C20H21NO2S B5877960 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as methiothepin, is a chemical compound that belongs to the class of acridine derivatives. It has been widely used in scientific research as a potent antagonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. Methiothepin has been synthesized using various methods and has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用机制
Methiothepin exerts its pharmacological effects by blocking the binding of serotonin to its receptors. It acts as a competitive antagonist for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, preventing the activation of downstream signaling pathways. Methiothepin has been shown to inhibit the release of serotonin in the brain, leading to a decrease in its neurotransmitter activity. This mechanism of action has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Methiothepin has been shown to have various biochemical and physiological effects, including its role in regulating mood and behavior. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. Methiothepin has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
实验室实验的优点和局限性
Methiothepin has several advantages and limitations in laboratory experiments. Its high affinity and selectivity for serotonin receptors make it a valuable tool for studying the functions of these receptors. Methiothepin has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and produce off-target effects.
未来方向
There are several future directions for research on 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential area of research is the development of more selective and potent antagonists for serotonin receptors, which may provide more specific insights into the functions of these receptors. Another potential area of research is the investigation of the role of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Finally, the potential therapeutic use of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and other serotonin receptor antagonists in the treatment of psychiatric disorders warrants further investigation.
合成方法
Methiothepin has been synthesized using various methods, including the reaction of 4-bromomethylthiophenol with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a base. Another method involves the reaction of 4-(methylthio)phenylacetic acid with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a coupling agent. These methods have been proven to be effective in synthesizing 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity and yield.
科学研究应用
Methiothepin has been widely used in scientific research as a potent antagonist for serotonin receptors. It has been shown to have high affinity and selectivity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, making it a valuable tool for studying the functions of these receptors. Methiothepin has been used in various studies to investigate the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
属性
IUPAC Name |
9-(4-methylsulfanylphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-13-10-8-12(9-11-13)18-19-14(4-2-6-16(19)22)21-15-5-3-7-17(23)20(15)18/h8-11,18,21H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRICYYRXBTRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)


![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)